molecular formula C17H17BrN2O2 B11545431 2-(3-bromophenoxy)-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide

Cat. No. B11545431
M. Wt: 361.2 g/mol
InChI Key: GNFOVDIOLDBINV-CPNJWEJPSA-N
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Description

2-(3-bromophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group and an acetohydrazide moiety

Preparation Methods

The synthesis of 2-(3-bromophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 3-bromophenol with an appropriate reagent to form the bromophenoxy group.

    Condensation reaction: The bromophenoxy intermediate is then reacted with acetohydrazide under specific conditions to form the desired compound. This step often requires the use of a catalyst and controlled temperature conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

2-(3-bromophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the original compound.

    Substitution: The bromophenoxy group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Scientific Research Applications

2-(3-bromophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory and anti-cancer properties.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets. It is often used in cell culture experiments to investigate its bioactivity.

    Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(3-bromophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide stands out due to its unique structural features and bioactive properties. Similar compounds include:

    2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide: This compound has a chlorophenoxy group instead of a bromophenoxy group, which can result in different chemical reactivity and biological activity.

    2-(3-bromophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propionohydrazide:

properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O2/c1-12-6-8-14(9-7-12)13(2)19-20-17(21)11-22-16-5-3-4-15(18)10-16/h3-10H,11H2,1-2H3,(H,20,21)/b19-13+

InChI Key

GNFOVDIOLDBINV-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)COC2=CC(=CC=C2)Br)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC(=CC=C2)Br)C

Origin of Product

United States

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